Analytical and Physicochemical Profiling of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine: Exact Mass, Molecular Weight, and HRMS Workflows
Analytical and Physicochemical Profiling of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine: Exact Mass, Molecular Weight, and HRMS Workflows
Executive Summary
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine (Empirical Formula: C₁₂H₁₄FN) is a highly specialized synthetic intermediate and pharmacophore scaffold utilized in modern drug discovery. Accurate physicochemical characterization of this compound is paramount for downstream pharmacokinetic profiling and structural validation. This technical guide provides an in-depth analysis of its exact mass and molecular weight, alongside a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to ensure sub-ppm mass accuracy during structural elucidation.
Pharmacophore Rationale & Structural Significance
The strategic incorporation of specific functional groups into the benzylamine core serves distinct physicochemical and pharmacokinetic purposes in medicinal chemistry:
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Fluorine Substitution (Position 5): Fluorine is frequently deployed as a bioisostere for hydrogen or hydroxyl groups. Its high electronegativity lowers the pKa of adjacent basic amines, modulates lipophilicity, and blocks cytochrome P450-mediated oxidative metabolism. This effectively enhances the compound's metabolic stability and central nervous system (CNS) penetration[1].
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Ethynyl Moiety (Position 3): The ethynyl group acts as a rigid, linear linker and a nonclassical bioisostere for halogens. It is uniquely capable of participating in weak CH···O hydrogen bonding within target binding pockets, improving target affinity without drastically increasing molecular weight[2].
Physicochemical Profiling: Exact Mass vs. Molecular Weight
In pharmaceutical analysis, distinguishing between exact mass and average molecular weight is critical. The average molecular weight accounts for the natural isotopic distribution of elements (e.g., ~1.1% for ¹³C) and is used for macroscopic stoichiometric calculations.
However, HRMS instruments (such as Orbitraps and Q-TOFs) measure the mass-to-charge ratio (m/z) of individual ions in a vacuum. Therefore, the monoisotopic exact mass —calculated using only the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N)—is the fundamental metric for structural validation. Achieving sub-ppm mass accuracy allows researchers to unambiguously deduce molecular formulas, distinguish true hits from isobaric false positives during high-throughput screening, and confidently map metabolic pathways[3][4].
Quantitative Data Summary
| Property | Value | Computational Basis / Significance |
| Empirical Formula | C₁₂H₁₄FN | Derived from the structural components (Benzene core + Ethynyl + Fluoro + Isopropylamine). |
| Exact Mass (Monoisotopic) | 191.11102 Da | Sum of the most abundant isotopes: ¹²C (144.0000) + ¹H (14.1095) + ¹⁹F (18.9984) + ¹⁴N (14.0031). |
| Average Molecular Weight | 191.249 g/mol | Weighted average of naturally occurring isotopes; used for bulk reagent preparation. |
| [M+H]⁺ Precursor m/z | 192.11830 | Protonated exact mass targeted during ESI+ HRMS analysis. |
| Primary Product Ion m/z | 133.045 | 3-ethynyl-5-fluorobenzyl cation following the neutral loss of isopropylamine. |
Self-Validating HRMS Analytical Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.
Step 1: System Suitability & Calibration
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Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure instrument mass accuracy is < 2 ppm.
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Causality: Environmental fluctuations affect the mass analyzer's magnetic and electric fields. Pre-run calibration ensures the sub-ppm accuracy required to validate the empirical formula C₁₂H₁₄FN and rule out isobaric interferences[4].
Step 2: Sample Preparation
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Action: Dissolve the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.
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Causality: Formic acid acts as an abundant proton source, facilitating the formation of the [M+H]⁺ ion in the ESI source. The organic/aqueous mixture ensures complete solubility and optimal droplet desolvation.
Step 3: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: The lipophilic nature of the fluorinated aromatic ring and isopropyl group ensures strong retention on the C18 stationary phase, separating the target analyte from early-eluting polar salts that could cause ion suppression.
Step 4: Ionization (ESI+)
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Action: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Causality: The secondary amine is highly basic and readily accepts a proton. Soft electrospray ionization preserves the intact precursor ion [M+H]⁺ at m/z 192.11830 without premature in-source fragmentation.
Step 5: Mass Analysis & Fragmentation (MS/MS)
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Action: Acquire full scan MS (m/z 100-1000) at 70,000 FWHM resolution. Trigger data-dependent MS/MS using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25%.
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Causality: High resolving power (>70,000 FWHM) is necessary to resolve the target from complex biological matrices[5]. HCD predictably cleaves the weakest bond (the C-N bond of the benzylamine), yielding diagnostic structural fragments.
Mechanistic Fragmentation Pathway
During Collision-Induced Dissociation (CID) or HCD, the protonated secondary amine undergoes predictable cleavage. The most favorable pathway is the breaking of the benzylic C-N bond, which results in the neutral loss of isopropylamine (59.073 Da) and the formation of the highly stable 3-ethynyl-5-fluorobenzyl cation (m/z 133.045).
Figure 1: HRMS ESI+ fragmentation pathway for (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine.
Conclusion
The precise determination of the exact mass (191.11102 Da) of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is foundational for its utilization in drug discovery. By employing a rigorous, self-validating HRMS workflow, analytical scientists can leverage sub-ppm mass accuracy to confidently confirm the presence of the fluorine and ethynyl pharmacophores, track metabolic stability, and eliminate false positives during high-throughput screening campaigns.
References
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High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[Link]
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High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.[Link]
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What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs.[Link]
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Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications.[Link]
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The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate.[Link]
